

Application Notes and Protocols: 2-[(4-Methoxy-phenylamino)-methyl]-phenol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(4-Methoxy-phenylamino)-methyl]-phenol

Cat. No.: B1347597

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(4-Methoxy-phenylamino)-methyl]-phenol is a versatile synthetic intermediate, primarily classified as a Mannich base. Its structure, featuring a reactive secondary amine and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably benzoxazines. These downstream products are of significant interest in materials science and medicinal chemistry due to their diverse biological activities and unique polymerization characteristics. This document provides detailed protocols for the synthesis of **2-[(4-Methoxy-phenylamino)-methyl]-phenol** and its subsequent application in the preparation of benzoxazine derivatives.

Physicochemical Data

A summary of the key physicochemical properties of the title compound and its precursors is provided below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Phenol	C ₆ H ₆ O	94.11	Colorless to light pink crystalline solid	40.5
4-Methoxyaniline (p-Anisidine)	C ₇ H ₉ NO	123.15	Brownish crystalline solid	57-60
Formaldehyde (37% in H ₂ O)	CH ₂ O	30.03	Colorless liquid	N/A
2-[(4-Methoxy-phenylamino)-methyl]-phenol	C ₁₄ H ₁₅ NO ₂	229.27	Off-white to pale yellow solid	Not widely reported; expected to be a crystalline solid

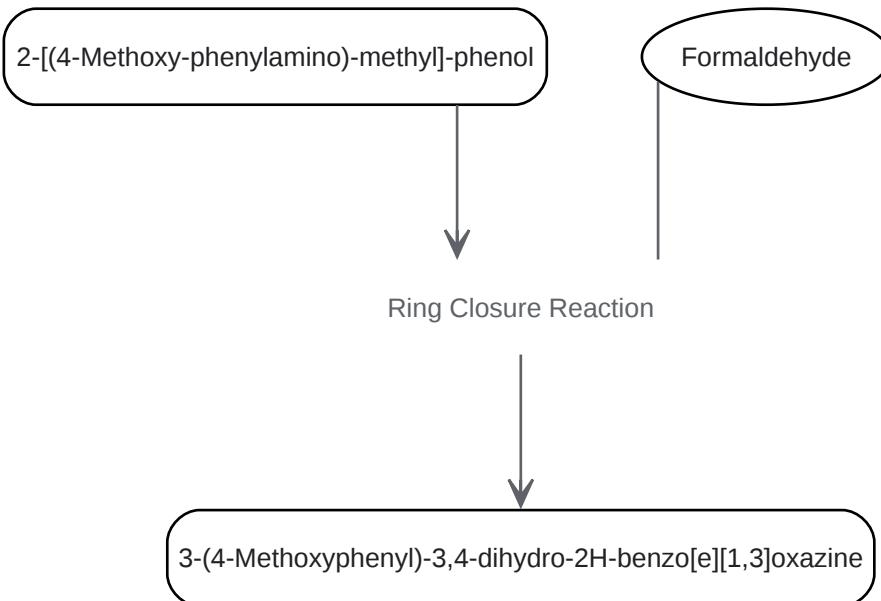
Synthesis of 2-[(4-Methoxy-phenylamino)-methyl]-phenol via Mannich Reaction

The primary route for the synthesis of **2-[(4-Methoxy-phenylamino)-methyl]-phenol** is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a primary amine.

Reaction Scheme

Phenol

+


Formaldehyde

+

4-Methoxyaniline

→

2-[(4-Methoxy-phenylamino)-methyl]-phenol

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols: 2-[(4-Methoxy-phenylamino)-methyl]-phenol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347597#2-4-methoxy-phenylamino-methyl-phenol-as-an-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com